2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile 2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 1426921-31-4
VCID: VC2713811
InChI: InChI=1S/C17H22BNO3/c1-16(2)17(3,4)22-18(21-16)14-7-8-15(13(9-14)10-19)20-11-12-5-6-12/h7-9,12H,5-6,11H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3CC3)C#N
Molecular Formula: C17H22BNO3
Molecular Weight: 299.2 g/mol

2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

CAS No.: 1426921-31-4

VCID: VC2713811

Molecular Formula: C17H22BNO3

Molecular Weight: 299.2 g/mol

* For research use only. Not for human or veterinary use.

2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile - 1426921-31-4

Description

2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a complex organic compound that incorporates a boronic acid ester, a cyclopropylmethoxy group, and a benzonitrile moiety. This compound is of interest in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction, which is widely used for forming carbon-carbon bonds.

Synthesis and Applications

The synthesis of 2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the reaction of a suitable aryl halide with a boronic acid ester in the presence of a palladium catalyst. This compound is useful in the synthesis of complex molecules, including pharmaceuticals and materials.

Synthesis Steps

  • Preparation of Aryl Halide: The starting material, typically a benzonitrile derivative, is converted into an aryl halide.

  • Boronic Acid Ester Formation: The aryl halide is then converted into a boronic acid ester using a boronic acid and a suitable catalyst.

  • Cross-Coupling Reaction: The boronic acid ester is used in a Suzuki-Miyaura reaction to form the desired compound.

Safety and Handling

Handling of 2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile requires caution due to its potential toxicity and reactivity. It is classified as air-sensitive and should be stored under inert conditions.

Hazard Statements

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

Precautionary Measures

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash hands thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

Research Findings and Applications

This compound is part of ongoing research in organic synthesis, particularly in the development of new pharmaceuticals and materials. Its ability to participate in cross-coupling reactions makes it a valuable intermediate in synthetic chemistry.

Future Directions

  • Pharmaceutical Synthesis: The compound's structure suggests potential applications in the synthesis of complex pharmaceutical molecules.

  • Materials Science: Its incorporation into polymers or other materials could lead to novel properties and applications.

CAS No. 1426921-31-4
Product Name 2-(Cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Molecular Formula C17H22BNO3
Molecular Weight 299.2 g/mol
IUPAC Name 2-(cyclopropylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Standard InChI InChI=1S/C17H22BNO3/c1-16(2)17(3,4)22-18(21-16)14-7-8-15(13(9-14)10-19)20-11-12-5-6-12/h7-9,12H,5-6,11H2,1-4H3
Standard InChIKey ZBKIOWHNXJEJTM-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3CC3)C#N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3CC3)C#N
PubChem Compound 71295118
Last Modified Aug 16 2023

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